4-(1H-Tetrazol-5-YL)benzyl alcohol
Overview
Description
4-(1H-Tetrazol-5-YL)benzyl alcohol , also known by its chemical formula C₈H₈N₄O , is a compound with intriguing properties. It belongs to the class of tetrazole derivatives and features a benzyl alcohol functional group. This compound has garnered interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 4-(1H-Tetrazol-5-YL)benzyl alcohol involves several steps. Researchers have explored different synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the tetrazole ring formation is a critical step in its synthesis. Various reagents and catalysts have been employed to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of 4-(1H-Tetrazol-5-YL)benzyl alcohol reveals a benzene ring attached to a tetrazole moiety. The tetrazole ring consists of five nitrogen atoms, forming a unique five-membered heterocyclic structure. The benzyl alcohol group provides solubility and functional versatility.
Chemical Reactions Analysis
This compound participates in diverse chemical reactions. It can undergo nucleophilic substitutions, oxidation, and reduction processes. Researchers have explored its reactivity with other functional groups, leading to the synthesis of novel derivatives. Additionally, its stability under various conditions is crucial for practical applications.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around a specific temperature range.
- Solubility : It dissolves well in certain solvents (e.g., polar organic solvents) due to the hydroxyl group.
- Color : The compound may exhibit color due to its conjugated system.
- Stability : It is relatively stable under ambient conditions but may degrade under extreme heat or light exposure.
Safety And Hazards
- Toxicity : While toxicity data are limited, caution should be exercised during handling.
- Flammability : The compound is not highly flammable but should be stored away from open flames.
- Health Risks : Prolonged exposure or ingestion may pose health risks; protective equipment is advisable.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and evaluate novel derivatives for improved properties.
- Industrial Applications : Explore applications in materials science, catalysis, or drug development.
properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBYIQONKVQONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627161 | |
Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Tetrazol-5-YL)benzyl alcohol | |
CAS RN |
501126-02-9 | |
Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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